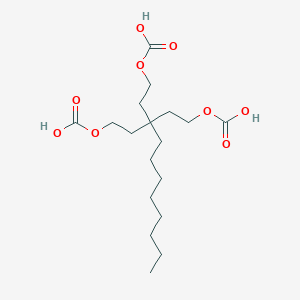
Octylmethane-tri-(2-oxabutanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylmethane-tri-(2-oxabutanoic acid) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the family of amphiphilic polymers, which are known for their unique properties such as solubility in both water and organic solvents.
Mécanisme D'action
The mechanism of action of octylmethane-tri-(2-oxabutanoic acid) is not well understood. However, it is believed to interact with the cell membrane and alter its properties, leading to changes in cell signaling and gene expression. It has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Effets Biochimiques Et Physiologiques
Octylmethane-tri-(2-oxabutanoic acid) has been shown to have several biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic efficacy. It has also been shown to modify the surface properties of materials, leading to improved biocompatibility and mechanical properties. Additionally, it has been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Avantages Et Limitations Des Expériences En Laboratoire
Octylmethane-tri-(2-oxabutanoic acid) has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. It is also soluble in both water and organic solvents, making it versatile for various applications. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for octylmethane-tri-(2-oxabutanoic acid) research. One potential direction is the development of new drug delivery systems using this compound. Another direction is the development of new biomaterials with improved properties using this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
Octylmethane-tri-(2-oxabutanoic acid) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and the yield of the final product is high. It has been extensively studied for its potential applications in drug delivery, surface modification, and biomaterials. Its mechanism of action is not well understood, but it is believed to interact with the cell membrane and alter its properties. It has several advantages for lab experiments, such as its solubility in both water and organic solvents, but also has some limitations, such as its potential toxicity. There are several future directions for research on this compound, including the development of new drug delivery systems and biomaterials, as well as further studies on its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of octylmethane-tri-(2-oxabutanoic acid) involves the reaction of octylmethane diisocyanate with diethylene glycol in the presence of a catalyst. The resulting product is then reacted with succinic anhydride to form the final product. The synthesis method is relatively simple, and the yield of the final product is high.
Applications De Recherche Scientifique
Octylmethane-tri-(2-oxabutanoic acid) has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and biomaterials. In drug delivery, it has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In surface modification, it has been used to modify the surface properties of materials such as metals, ceramics, and polymers. In biomaterials, it has been used to develop materials with improved biocompatibility and mechanical properties.
Propriétés
Numéro CAS |
142181-63-3 |
|---|---|
Nom du produit |
Octylmethane-tri-(2-oxabutanoic acid) |
Formule moléculaire |
C18H38O9 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
3,3-bis(2-carboxyoxyethyl)undecyl hydrogen carbonate |
InChI |
InChI=1S/C18H32O9/c1-2-3-4-5-6-7-8-18(9-12-25-15(19)20,10-13-26-16(21)22)11-14-27-17(23)24/h2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
VHZAMGFGXBIXHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
SMILES canonique |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
Synonymes |
8Me3oxabut octylmethane-tri-(2-oxabutanoic acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
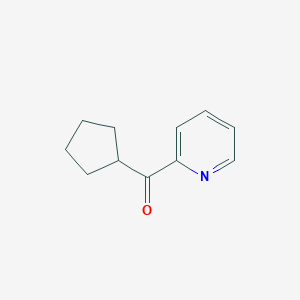
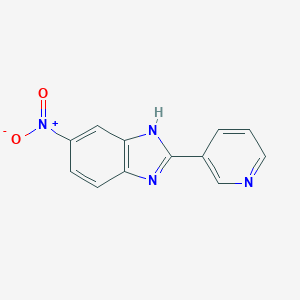
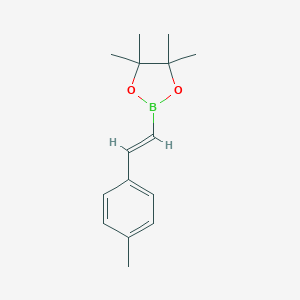
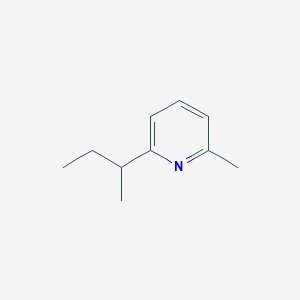
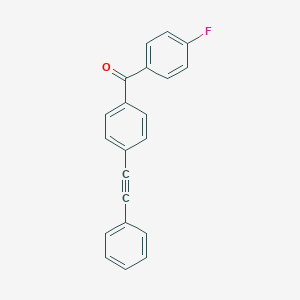
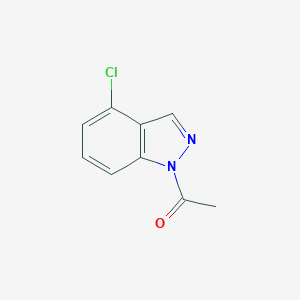
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
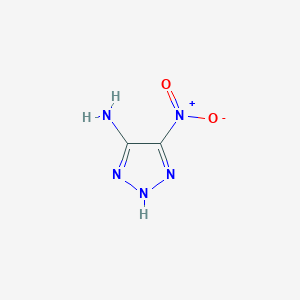

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
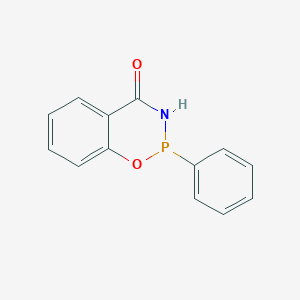
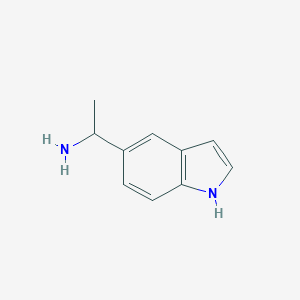
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)